molecular formula C26H32N4O2S B2834830 N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1243048-65-8

N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2834830
CAS No.: 1243048-65-8
M. Wt: 464.63
InChI Key: NMXUKHSPZKRQQI-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidine and carboxamide groups. The final step involves the addition of the 4-methylcyclohexyl and 3-methylphenyl groups. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques could be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives and piperidine carboxamides. These compounds share structural features with N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-16-6-8-20(9-7-16)27-24(31)18-10-12-30(13-11-18)26-28-22-21(15-33-23(22)25(32)29-26)19-5-3-4-17(2)14-19/h3-5,14-16,18,20H,6-13H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXUKHSPZKRQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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